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Compound of Interest

Compound Name: 2-Propanol-d8

Cat. No.: B1362042 Get Quote

For researchers, scientists, and drug development professionals, the choice of a deuterated

solvent is a critical first step in Nuclear Magnetic Resonance (NMR) spectroscopy. This

decision directly impacts spectral quality, data interpretation, and overall project costs. While

common solvents like Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6) are widely

used, 2-Propanol-d8 is emerging as a versatile and cost-effective alternative for a range of

applications. This guide provides an objective comparison of 2-Propanol-d8 with other

common deuterated solvents, supported by experimental data and detailed protocols.

Performance and Physical Properties: A Head-to-
Head Comparison
The ideal NMR solvent should effectively dissolve the analyte, have minimal interfering signals,

and be chemically inert. 2-Propanol-d8 offers a unique combination of properties that make it a

strong candidate for routine NMR analysis.

Key Advantages of 2-Propanol-d8:

Broad Solubility: 2-Propanol-d8 is compatible with a wide range of organic and

organometallic compounds, including natural products, synthetic molecules, and

biomolecules.[1] Its intermediate polarity allows it to dissolve both moderately polar and

nonpolar compounds.
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Environmental and Safety Profile: It is considered more environmentally friendly and less

toxic than other common NMR solvents like Methanol-d4 and Chloroform-d.[1]

Distinct Residual Peaks: The residual proton signals of 2-Propanol-d8 are typically well-

separated from the spectral regions of interest for many organic molecules, minimizing signal

overlap.

Below is a comparative table summarizing the physical and cost data for 2-Propanol-d8 and its

common alternatives.

Solvent
Chemical

Formula

Molecular

Weight (

g/mol )

Melting

Point (°C)

Boiling

Point (°C)

Residual

¹H Shift

(ppm)

Estimated

Cost

(USD/10g)

2-

Propanol-

d8

C₃D₈O 68.16 -89.5 82.4

~1.15

(septet),

~3.95

(septet)

$150 -

$250

Chloroform

-d
CDCl₃ 120.38 -64.1 60.9

7.26

(singlet)
$30 - $60

DMSO-d6 C₂D₆SO 84.17 20.2 190
2.50

(quintet)
$40 - $80

Methanol-

d4
CD₄O 36.07 -99 65

3.31

(quintet),

4.87

(singlet)

$50 - $100

Deuterium

Oxide
D₂O 20.03 3.8 101.4

~4.79

(singlet)
$20 - $50

Note: Costs are approximate and can vary significantly between suppliers and purity grades.

Experimental Data: A Case Study with Quercetin
To illustrate the practical implications of solvent choice, we present a comparative analysis of

the ¹H NMR spectra of quercetin, a common flavonoid, in different deuterated solvents. The
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choice of solvent can significantly influence the chemical shifts of hydroxyl protons and other

exchangeable protons, which are crucial for structural elucidation.[2][3][4]

Experimental Protocol: ¹H NMR of Quercetin

Sample Preparation: Dissolve 5 mg of quercetin in 0.6 mL of the desired deuterated solvent

(2-Propanol-d8, Chloroform-d, DMSO-d6, Methanol-d4, or Deuterium Oxide) in a standard 5

mm NMR tube.

Instrument: Bruker Avance III 500 MHz spectrometer.

Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Temperature: 298 K

Processing: Apply a 0.3 Hz line broadening exponential window function and Fourier

transform. Phase and baseline correct the spectrum.

Comparative ¹H NMR Data for Quercetin:
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Proton
2-Propanol-d8

(ppm)

Chloroform-d

(ppm)

DMSO-d6

(ppm)

Methanol-d4

(ppm)

H-6' ~7.70 ~7.75 ~7.68 ~7.74

H-2' ~7.60 ~7.65 ~7.54 ~7.63

H-5' ~6.90 ~6.95 ~6.88 ~6.89

H-8 ~6.40 ~6.45 ~6.41 ~6.40

H-6 ~6.20 ~6.25 ~6.19 ~6.19

5-OH ~12.5 Not observed ~12.50 Not observed

7-OH Broad Not observed ~10.80 Not observed

3-OH, 3'-OH, 4'-

OH
Broad Not observed ~9.3-9.6 Not observed

Note: Chemical shifts are approximate and can vary based on concentration and temperature.

The data clearly shows that in aprotic solvents like Chloroform-d, the hydroxyl proton signals

are often not observed due to rapid exchange. In contrast, DMSO-d6 and 2-Propanol-d8,

which can participate in hydrogen bonding, allow for the observation of these crucial signals,

providing more structural information. 2-Propanol-d8, with its ability to dissolve a wide range of

flavonoids and provide clear hydroxyl proton signals, presents a significant advantage in

natural product analysis.

Logical Workflow for Solvent Selection in Routine
NMR
Choosing the appropriate deuterated solvent is a systematic process that balances the

chemical properties of the analyte with the desired experimental outcome and budget. The

following diagram illustrates a logical workflow for this selection process.
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Caption: A flowchart illustrating the decision-making process for selecting an appropriate

deuterated NMR solvent.

Experimental Workflow for Routine ¹H NMR
The following diagram outlines a standard experimental workflow for acquiring a routine ¹H

NMR spectrum, a fundamental technique in chemical analysis.
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Caption: A typical experimental workflow for conducting routine ¹H NMR spectroscopy.

Conclusion: The Value Proposition of 2-Propanol-d8
While Chloroform-d remains a cost-effective choice for many routine applications, its limitations

in dissolving polar compounds and observing exchangeable protons are significant.[5][6]

DMSO-d6 offers excellent solubility for polar molecules but its high boiling point can make

sample recovery challenging.[5] 2-Propanol-d8 strikes a balance between these extremes. Its

intermediate polarity, reasonable cost, and favorable safety profile make it an attractive option

for a wide array of samples encountered in academic research and industrial drug

development. For laboratories seeking a versatile, reliable, and safer deuterated solvent for

routine NMR, 2-Propanol-d8 presents a compelling cost-benefit proposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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